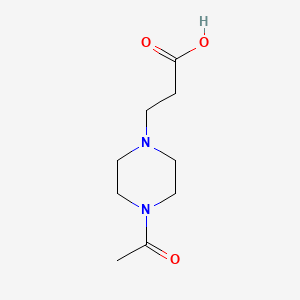![molecular formula C21H24N2O2S B2484848 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-50-7](/img/structure/B2484848.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide, also known as TQB-2450, is a novel small molecule inhibitor that has been developed for potential use in the treatment of cancer. TQB-2450 has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further research.
Wirkmechanismus
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide exerts its antitumor activity by inhibiting the activity of a protein called polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in many types of cancer. By inhibiting PLK1, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide disrupts the cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide has been shown to have other biochemical and physiological effects. For example, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This could potentially limit the growth and spread of tumors by depriving them of the nutrients and oxygen they need to survive.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide is its high potency and specificity for PLK1. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide is its relatively short half-life, which could limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide. Another area of interest is the evaluation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide in vivo, including in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide involves a multi-step process that begins with the reaction of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid with pentyloxymagnesium bromide. This is followed by the reaction of the resulting intermediate with 3-bromo-N-(4-hydroxyphenyl)benzamide to yield N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide has been the subject of several preclinical studies aimed at evaluating its potential as a cancer treatment. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide exhibits potent antitumor activity in a variety of cancer cell lines, including breast, lung, and ovarian cancer.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-2-3-6-12-25-16-9-7-8-15(13-16)20(24)23-21-18(14-22)17-10-4-5-11-19(17)26-21/h7-9,13H,2-6,10-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCYYNVKRFTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2484765.png)
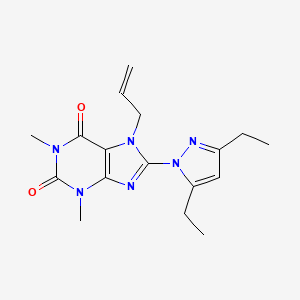
![N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2484769.png)
![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)
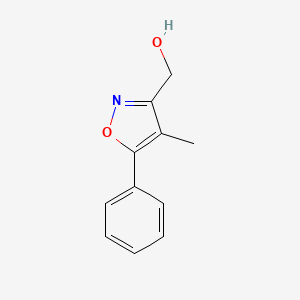
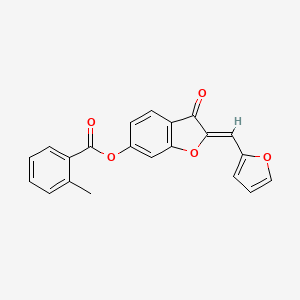
![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)
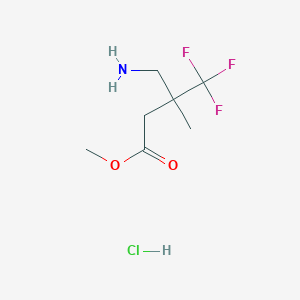
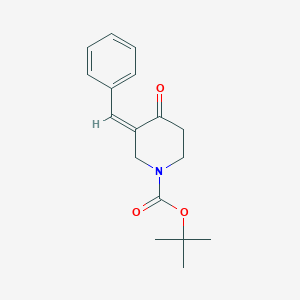
![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)
